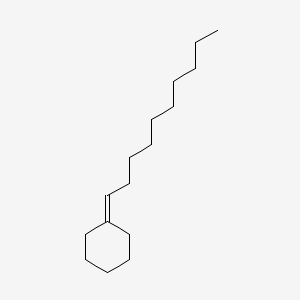
Decylidenecyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decylidenecyclohexane is an organic compound with the molecular formula C16H30 It is a derivative of cyclohexane, where a decylidene group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decylidenecyclohexane can be synthesized through various organic synthesis methods. One common method involves the alkylation of cyclohexane with a decylidene halide under specific conditions. The reaction typically requires a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Decylidenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of decylcyclohexane.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where the decylidene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, acids, or bases depending on the desired substitution
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Decylcyclohexane
Substitution: Various substituted cyclohexane derivatives
Applications De Recherche Scientifique
Decylidenecyclohexane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including lubricants and surfactants.
Mécanisme D'action
The mechanism of action of decylidenecyclohexane involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, enzymes, or receptors, leading to specific biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Decylidenecyclohexane can be compared with other similar compounds, such as:
Cyclohexane: A simple cycloalkane with no substituents. This compound has a higher molecular weight and different chemical properties due to the presence of the decylidene group.
Decylcyclohexane: A reduced form of this compound, lacking the double bond in the decylidene group. It has different reactivity and physical properties.
Other Alkylidenecyclohexanes: Compounds with different alkylidene groups attached to the cyclohexane ring. Each compound has unique properties based on the nature of the alkylidene group.
Propriétés
Numéro CAS |
62338-40-3 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
decylidenecyclohexane |
InChI |
InChI=1S/C16H30/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h13H,2-12,14-15H2,1H3 |
Clé InChI |
NDRBNVMSVJSASS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC=C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


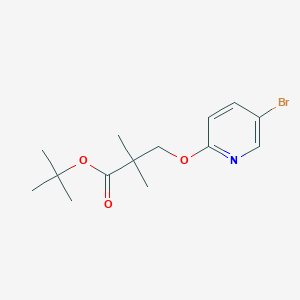
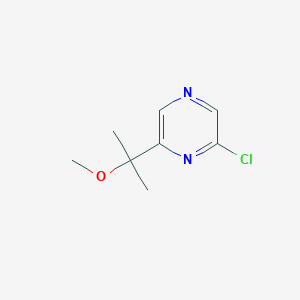
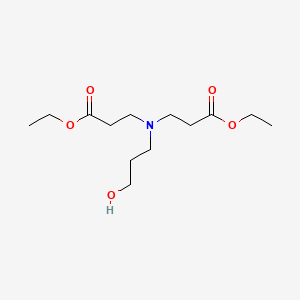
![4-Hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-8-carboxylic acid](/img/structure/B13938503.png)
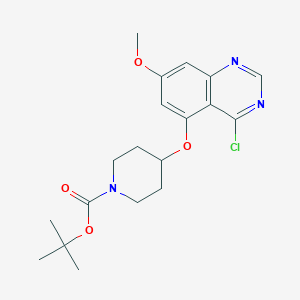
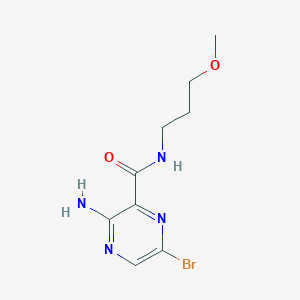

![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)
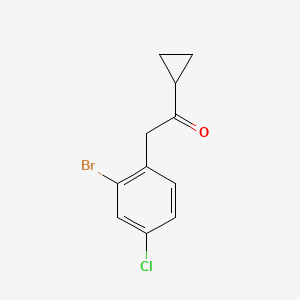
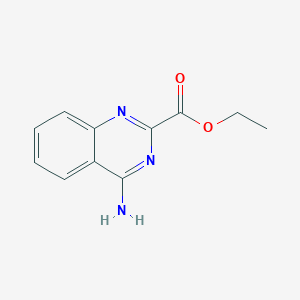
![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)
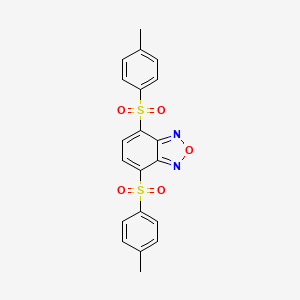
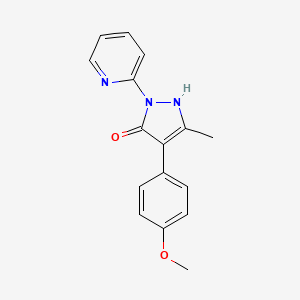
![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)
